A Technical Guide to Ald-ph-peg2-acid: Properties, Structure, and Advanced Bioconjugation Strategies
A Technical Guide to Ald-ph-peg2-acid: Properties, Structure, and Advanced Bioconjugation Strategies
For researchers, chemists, and drug development professionals, the strategic selection of linker molecules is paramount to the success of complex bioconjugates. Among the diverse arsenal of available tools, heterobifunctional linkers serve as critical bridges, enabling the precise assembly of sophisticated molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of Ald-ph-peg2-acid, a versatile linker that offers a unique combination of a stable aromatic aldehyde and a readily activated carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.
Herein, we delve into the core chemical properties and structural attributes of Ald-ph-peg2-acid. More importantly, we move beyond a mere recitation of facts to explore the mechanistic underpinnings of its reactivity. This guide will equip you with field-proven insights into the causality behind experimental choices, from reaction catalysis to the purification and characterization of the final bioconjugate, ensuring the scientific integrity and robustness of your methodologies.
Core Chemical and Physical Properties
Ald-ph-peg2-acid, systematically named 3-(2-{2-[(4-formylphenyl)formamido]ethoxy}ethoxy)propanoic acid, is a heterobifunctional crosslinker designed for bioconjugation applications.[1][2] Its structure is characterized by a terminal benzaldehyde group and a carboxylic acid, connected by a discrete PEG linker containing two ethylene glycol units. This specific arrangement of functional groups imparts a unique set of properties that are highly advantageous in the field of bioconjugation.
Structural and Physicochemical Data
A summary of the key quantitative data for Ald-ph-peg2-acid is presented in Table 1. This information is crucial for accurate experimental design, including molar calculations and solvent selection.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₉NO₆ | [1][2] |
| Molecular Weight | 309.3 g/mol | [1][2] |
| CAS Number | 1807534-84-4 | [1][2] |
| Appearance | Solid Powder | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C | [1] |
The hydrophilic nature of the PEG spacer enhances the aqueous solubility of Ald-ph-peg2-acid and the resulting bioconjugates, a critical factor for reactions conducted in biological media and for improving the pharmacokinetic profile of drug conjugates.[3][4]
The Chemistry of Conjugation: A Dual-Pronged Approach
The utility of Ald-ph-peg2-acid stems from its two distinct reactive handles, which allow for a sequential and controlled conjugation strategy.
The Benzaldehyde Moiety: Gateway to Hydrazone and Oxime Linkages
The benzaldehyde group is a highly chemoselective functional group that readily reacts with α-effect nucleophiles, such as hydrazines (hydrazides) and aminooxy groups, to form hydrazone and oxime linkages, respectively.[1] This reaction is bioorthogonal, meaning it proceeds under physiological conditions with minimal interference from other biological functional groups.[5]
Aromatic aldehydes, like the benzaldehyde in Ald-ph-peg2-acid, are more reactive than their aliphatic counterparts, leading to faster ligation kinetics.[2] The resulting hydrazone bond, while covalent, is reversible and its stability is pH-dependent.[6] It is generally stable at neutral pH but can be cleaved under acidic conditions, a property that can be exploited for the controlled release of payloads in the acidic environment of endosomes and lysosomes.[6][7] Oxime linkages are significantly more stable to hydrolysis than hydrazones.[8]
The Carboxylic Acid Terminus: Forging Stable Amide Bonds
The terminal carboxylic acid provides a second, independent site for conjugation. This group can be activated to react with primary amines, such as those found on the side chains of lysine residues in proteins, to form highly stable amide bonds.[1] Common activators for this coupling reaction include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[9]
The choice between EDC and HATU depends on the specific substrates and desired reaction kinetics. HATU is known for its high efficiency and faster reaction rates, while EDC is a more economical and widely used reagent.[9]
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the two key conjugation reactions involving Ald-ph-peg2-acid. These protocols are designed to be self-validating, with integrated steps for monitoring and purification.
Protocol 1: Hydrazone Ligation with a Hydrazide-Modified Molecule
This protocol details the conjugation of Ald-ph-peg2-acid to a molecule containing a hydrazide functional group. The reaction is catalyzed by aniline, which has been shown to significantly accelerate the rate of hydrazone formation with aromatic aldehydes.[2][10][11]
Materials:
-
Ald-ph-peg2-acid
-
Hydrazide-modified molecule (e.g., peptide, small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Buffer (100 mM, pH 6.0-7.0)
-
Aniline (freshly distilled or from a sealed ampule)
-
Analytical and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., LC-MS)
Procedure:
-
Preparation of Reactants:
-
Dissolve Ald-ph-peg2-acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Dissolve the hydrazide-modified molecule in the reaction buffer (100 mM sodium phosphate, pH 6.0-7.0) to the desired final concentration (e.g., 1-10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the hydrazide-modified molecule with 1.2 equivalents of the Ald-ph-peg2-acid stock solution.
-
Add aniline to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.
-
Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired product peak with the expected mass.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the product peak.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical LC-MS and/or MALDI-TOF mass spectrometry.
-
Causality Behind Experimental Choices:
-
Aniline Catalysis: Aniline acts as a nucleophilic catalyst by forming a highly reactive protonated Schiff base with the benzaldehyde, which is more susceptible to attack by the hydrazide.[10][12] This significantly accelerates the reaction at or near neutral pH, where the uncatalyzed reaction can be slow.[5]
-
pH Control: While the reaction can proceed at neutral pH, slightly acidic conditions (pH 6.0) can further promote the dehydration step in hydrazone formation.[2] However, the stability of the biomolecule of interest must be considered.
-
Stoichiometry: A slight excess of the Ald-ph-peg2-acid is used to ensure complete consumption of the potentially more valuable hydrazide-modified molecule.
Protocol 2: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid group of Ald-ph-peg2-acid to a primary amine-containing molecule using HATU as the coupling agent.
Materials:
-
Ald-ph-peg2-acid
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) for proteins, RP-HPLC for smaller molecules)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve Ald-ph-peg2-acid (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
Add HATU (1.5 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or SDS-PAGE for proteins).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
For small molecules, extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or RP-HPLC.
-
For protein conjugates, purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the conjugated protein from excess reagents.[1][13]
-
-
Characterization:
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a reactive intermediate that readily couples with the primary amine.[9]
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the HATU reagent.
-
Purification Strategy: The choice of purification method is dictated by the nature of the conjugate. SEC is ideal for separating large protein conjugates from small molecule reagents, while RP-HPLC is suitable for smaller, more hydrophobic molecules.[4]
Advanced Considerations and Alternative Chemistries
While hydrazone formation is a robust and widely used ligation strategy, its inherent reversibility can be a limitation in applications requiring long-term stability in vivo.
Hydrazone Bond Stability
The stability of the hydrazone bond is influenced by the electronic nature of the aldehyde and hydrazine precursors. Hydrazones derived from aromatic aldehydes, such as the one in Ald-ph-peg2-acid, are generally more stable than those from aliphatic aldehydes due to conjugation with the aromatic ring.[7] However, for applications requiring exceptional stability, alternative ligation chemistries should be considered.
The Hydrazino-Pictet-Spengler (HIPS) Ligation: A More Stable Alternative
The Hydrazino-Pictet-Spengler (HIPS) ligation is an advanced technique that results in the formation of a stable carbon-carbon bond, offering enhanced stability in biological media compared to hydrazone linkages.[17] This reaction proceeds efficiently near neutral pH and has been successfully applied to the modification of aldehyde-functionalized proteins.[18][19] While specific studies using Ald-ph-peg2-acid in HIPS ligation are not yet widely reported, its benzaldehyde moiety makes it a potential candidate for this highly stable conjugation method.
Visualization of Workflows and Structures
To further clarify the concepts discussed, the following diagrams illustrate the structure of Ald-ph-peg2-acid and the experimental workflows.
Caption: Chemical structure of Ald-ph-peg2-acid.
Caption: Workflow for hydrazone ligation.
Caption: Workflow for amide coupling.
Conclusion
Ald-ph-peg2-acid is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the construction of complex bioconjugates. Its well-defined structure, featuring a reactive benzaldehyde and a terminal carboxylic acid, allows for precise and sequential conjugation strategies. By understanding the underlying chemical principles and leveraging optimized protocols, scientists can effectively utilize Ald-ph-peg2-acid to advance their research in drug delivery, diagnostics, and fundamental biological studies. The potential for its application in more advanced and stable ligation chemistries like the HIPS reaction further extends its utility and promises to contribute to the development of next-generation bioconjugates.
References
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CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
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CellMosaic. (n.d.). SEC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
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- Camarero, J. A., et al. (2012). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
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Ammal, S. C., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. Retrieved from [Link]
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CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
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Immunomart. (n.d.). Ald-Ph-amido-PEG2-C2-acid. Retrieved from [Link]
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- Buncel, E., & Onyido, I. (1986). Azo—Hydrazone Conversion. III. The Autoxidation of Benzaldehyde Phenylhydrazones. The Journal of Organic Chemistry, 51(1), 69–74.
- Li, Y., et al. (2017). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. Organic & Biomolecular Chemistry, 15(32), 6755–6759.
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Creative Biolabs. (n.d.). Ald-Ph-PEG24-acid (CAT#: ADC-L-M0292). Retrieved from [Link]
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